3,5-dichloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methoxybenzamide
Overview
Description
3,5-dichloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methoxybenzamide is a complex organic compound that features a benzamide core with multiple substituents, including chloro, methoxy, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methoxybenzamide typically involves multiple steps:
Preparation of 3,5-dichlorobenzoyl chloride: This is achieved by reacting 3,5-dichlorobenzonitrile with thionyl chloride.
Formation of the intermediate: The 3,5-dichlorobenzoyl chloride is then reacted with 4-methoxyaniline to form 3,5-dichloro-N-(4-methoxyphenyl)benzamide.
Piperazine coupling: The intermediate is further reacted with 1-(4-chlorophenyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of chloro groups, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The methoxy group can be oxidized to a hydroxyl group, and the benzamide core can undergo reduction to form corresponding amines.
Coupling reactions: The piperazine moiety allows for further functionalization through coupling reactions.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts are typical reducing agents.
Major Products Formed
Substitution: Products with various nucleophiles replacing the chloro groups.
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3,5-dichloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can also interact with various enzymes, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 4-methoxy-N-(4-chlorophenyl)benzamide
Uniqueness
3,5-dichloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methoxybenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and methoxy groups, along with the piperazine moiety, allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3,5-dichloro-N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl3N3O3/c1-34-23-19(27)14-17(15-20(23)28)24(32)29-21-4-2-3-5-22(21)30-10-12-31(13-11-30)25(33)16-6-8-18(26)9-7-16/h2-9,14-15H,10-13H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQRNJSQVDUHJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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